N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
6-Methylbenzothiazole: A compound with similar structural features but different biological activities.
4,6-Dimethylbenzothiazole: A compound with similar substitution patterns but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-16(21)19-18-20-17-13(3)8-12(2)9-15(17)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRMIOPBWEPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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